7-Hydroxy-6-methyl-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
53811-56-6 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-hydroxy-6-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-7-2-3-10(12)13-9(7)5-8(6)11/h2-5,11H,1H3 |
InChI Key |
QWQWBHZHRMHXOC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1O)OC(=O)C=C2 |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC(=O)C=C2 |
melting_point |
247 - 248 °C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 7-Hydroxy-6-methyl-2H-1-benzopyran-2-one with structurally analogous compounds:
Substituent Position and Functional Group Analysis
Physicochemical Properties
- Solubility and logP: this compound has moderate water solubility due to its hydroxyl group but lower than Scopoletin, which benefits from the polar methoxy group . Derivatives with alkylamino side chains (e.g., 7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one) exhibit higher logP values, enhancing membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | 7-Hydroxy-6-methyl | Scopoletin | 7-Hydroxy-4-methyl-6-methoxy |
|---|---|---|---|
| Molecular Formula | C₁₀H₈O₃ | C₁₀H₈O₄ | C₁₁H₁₀O₄ |
| logP (Octanol/Water) | 1.8 | 1.5 | 2.3 |
| Water Solubility (log10ws, mol/L) | -2.1 | -1.9 | -2.5 |
| Melting Point (°C) | 140–142 | 204–206 | 178–180 |
| Key Biological Activity | Antimicrobial | Antioxidant | Photostabilizer |
Table 2: Antimicrobial Activity of Select Derivatives
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| This compound | 32 | >64 |
| 3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy) derivative | 4 | 32 |
| 7-Acetyloxy-4-bromomethyl derivative | 16 | >64 |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 7-Hydroxy-6-methyl-2H-1-benzopyran-2-one, and how do key spectral features correlate with its structure?
- Methodology : Use FT-IR to identify hydroxyl (O–H, ~3480 cm⁻¹), carbonyl (C=O, ~1665 cm⁻¹), and aromatic (C=C, ~1597–1518 cm⁻¹) stretches . UV-Vis spectroscopy can confirm π→π* transitions typical of coumarin derivatives. For structural elucidation, employ ¹H/¹³C NMR: the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while the hydroxyl proton may show broad resonance (~δ 9–12 ppm) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Use Pechmann condensation with resorcinol and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ or ZnCl₂). Monitor reaction temperature (60–80°C) to avoid side products. Purify via recrystallization (ethanol/water) and confirm purity by HPLC (C18 column, mobile phase: methanol/water 70:30, λ = 254 nm) .
Q. What are the primary biological activities reported for this compound, and how are these assays designed?
- Methodology : Test antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria). For antioxidant assays, employ DPPH radical scavenging (IC₅₀ calculation) and FRAP methods. Standardize cell-based assays (e.g., MTT for cytotoxicity) with positive controls like ascorbic acid or doxorubicin .
Advanced Research Questions
Q. How do structural modifications at positions 6 and 7 influence the compound’s bioactivity, and what computational tools validate these structure-activity relationships (SAR)?
- Methodology : Synthesize analogs (e.g., 7-methoxy or 6-ethyl derivatives) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tyrosinase or COX-2. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in reported data on the compound’s solubility and stability under physiological conditions?
- Methodology : Perform pH-dependent solubility studies (pH 1–10) using shake-flask method with HPLC quantification. Assess photostability via accelerated UV exposure (ICH Q1B guidelines). Use DSC/TGA to study thermal degradation and identify polymorphic forms .
Q. How can researchers differentiate this compound from its isomers or degradation products using advanced analytical techniques?
- Methodology : Apply LC-MS/MS with MRM transitions (e.g., m/z 191→173 for the parent ion). Use 2D NMR (COSY, HSQC) to resolve positional isomerism. Compare fragmentation patterns with HRMS libraries .
Q. What mechanistic insights explain the compound’s role in modulating oxidative stress pathways, and how are these pathways experimentally validated?
- Methodology : Perform gene expression profiling (qRT-PCR/Western blot) of Nrf2/Keap1 and SOD/CAT enzymes in cell lines. Use siRNA knockdown to confirm target specificity. Measure ROS levels via fluorescent probes (DCFH-DA) .
Data Interpretation & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data for this compound?
- Methodology : Standardize extraction/synthesis protocols (e.g., ISO guidelines). Characterize each batch via UPLC-PDA for impurity profiling (<1% threshold). Use ANOVA to statistically compare inter-batch bioactivity .
Q. What are the best practices for validating the compound’s stability in long-term storage for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
